BenchChemオンラインストアへようこそ!

Pentostatin

Enzymology Pharmacology Target Engagement

Pentostatin is an irreversible transition-state inhibitor of adenosine deaminase (Ki=2.5 pM)—approximately one million-fold greater affinity than cladribine—enabling maximal ADA inhibition at substantially lower concentrations. This picomolar potency, combined with >20 years of longitudinal clinical data supporting an 81% complete response rate in hairy cell leukemia, makes it the definitive tool compound for purine metabolism and lymphocyte biology research. Contraindicated for protocols combining with fludarabine due to a 67% incidence of severe/fatal pulmonary toxicity; reserve for monotherapy or non-fludarabine combinations. Requires dose adjustment when CrCl <50 mL/min (half-life prolongs >3-fold to 18 hours). Standard every-other-week bolus administration facilitates intermittent-dosing protocols without continuous infusion infrastructure.

Molecular Formula C11H16N4O4
Molecular Weight 268.27 g/mol
CAS No. 53910-25-1
Cat. No. B1679546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentostatin
CAS53910-25-1
Synonyms2' Deoxycoformycin
2'-Deoxycoformycin
CI 825
CI-825
CI825
Co-vidarabine
Deoxycoformycin
Imidazo(4,5-d)(1,3)diazepin-8-ol, 3-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydro-, (R)-
Nipent
NSC 218321
NSC-218321
NSC218321
Pentostatin
Molecular FormulaC11H16N4O4
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2NC=NCC3O)CO)O
InChIInChI=1S/C11H16N4O4/c16-3-8-6(17)1-9(19-8)15-5-14-10-7(18)2-12-4-13-11(10)15/h4-9,16-18H,1-3H2,(H,12,13)/t6-,7+,8+,9+/m0/s1
InChIKeyFPVKHBSQESCIEP-JQCXWYLXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityFreely soluble in water, aqueous solubility > 100 mg/ml
1.07e+01 g/L
H2O >30 (mg/mL)
pH 9 borate buffer >50 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pentostatin (CAS 53910-25-1) Product Evidence Guide: Procurement-Relevant Differentiation for Scientific Selection


Pentostatin (CAS 53910-25-1), also known as 2′-deoxycoformycin and marketed as Nipent, is a purine nucleoside analogue antimetabolite isolated from Streptomyces antibioticus [1]. It functions as a potent transition-state inhibitor of adenosine deaminase (ADA), an enzyme critical to purine metabolism that is highly active in lymphoid cells, with T-cell malignancies exhibiting higher ADA activity than B-cell malignancies [2]. The compound is FDA-approved for single-agent treatment of hairy cell leukemia (HCL) and has demonstrated activity in chronic lymphocytic leukemia and cutaneous T-cell lymphoma [3].

Why Generic Substitution Fails: Quantifiable Differences in Mechanism, Kinetics, and Clinical Performance That Define Pentostatin Selection


Although pentostatin, cladribine, and fludarabine share structural similarities as purine nucleoside analogues and exhibit clinical activity in hematologic malignancies, their plasma pharmacology, metabolism, and mechanisms of action differ qualitatively and quantitatively [1]. These differences translate into distinct target engagement potencies, pharmacokinetic profiles, and safety considerations that preclude simple interchange in either research or clinical contexts. Critically, pentostatin's irreversible inhibition of adenosine deaminase at picomolar affinity contrasts with the micromolar-range ADA inhibition observed with cladribine, and its primarily renal excretion and prolonged half-life in renal impairment necessitate dosing adjustments not required for other purine analogues [2]. Furthermore, the FDA-mandated boxed warning against combining pentostatin with fludarabine due to severe or fatal pulmonary toxicity highlights a unique safety profile that directly impacts procurement and experimental design decisions [3].

Pentostatin (CAS 53910-25-1) Quantitative Differentiation Evidence Guide: Head-to-Head and Cross-Study Comparisons


Adenosine Deaminase (ADA) Inhibition Potency: Pentostatin vs. Cladribine vs. Dipyridamole

Pentostatin inhibits adenosine deaminase (ADA) with a Ki of 2.5 pM, representing an irreversible, transition-state inhibition mechanism . In contrast, cladribine, another purine analogue used in HCL, demonstrates ADA inhibition with IC50 values of 2.43 μM, 0.75 μM, and 0.18 μM in U266, RPMI8226, and MM1.S cells, respectively . This represents an approximately million-fold greater potency for pentostatin on a molar basis relative to cladribine's ADA inhibition. For additional context, dipyridamole, another ADA inhibitor, exhibits an IC50 of 64 nM [1], further underscoring pentostatin's exceptional target engagement affinity.

Enzymology Pharmacology Target Engagement

Clinical Efficacy in Hairy Cell Leukemia: Pentostatin vs. Cladribine Long-Term Outcomes

In a large retrospective analysis of 219 HCL patients with a median follow-up of 12.5 years, pentostatin (n=185) achieved an overall response rate of 96% with a complete response (CR) rate of 81% and a median disease-free survival (DFS) of 15 years [1]. First-line cladribine (n=34) in the same analysis achieved a response rate of 100% with a CR rate of 82% and DFS of 11+ years. Relapse rates at 5 years were 24% for pentostatin versus 33% for cladribine; at 10 years, relapse rates were 42% for pentostatin versus 48% for cladribine [1]. A separate analysis of 233 patients with median 16-year follow-up confirmed no significant difference in outcome between the two agents, with an overall CR rate of 80% and median relapse-free survival of 16 years [2]. A third study of 165 pentostatin-treated and 45 cladribine-treated patients reported response rates of 82% CR/15% PR for pentostatin and 84% CR/16% PR for cladribine, with relapse rates of 24% and 29%, respectively, after median follow-ups of 71 and 45 months [3].

Hematology Oncology Clinical Outcomes

Superiority Over Interferon Alfa: Randomized Trial Evidence for First-Line HCL Therapy

A randomized intergroup trial compared pentostatin (4 mg/m² intravenously every 2 weeks) versus interferon alfa-2a in previously untreated HCL patients. Pentostatin demonstrated a complete response rate of 76% compared to 11% for interferon alfa [1]. At 9 years of follow-up, 83% of pentostatin-treated patients were alive [2]. The overall response rate for pentostatin in this trial was 79% [2]. In an earlier Eastern Cooperative Oncology Group study of 37 HCL patients, pentostatin achieved a response rate of 96%, with 59% complete remission and 37% partial remission among the 27 patients meeting entry criteria [3].

Hematology Clinical Trial Comparative Efficacy

Pharmacokinetic Differentiation: Terminal Half-Life and Renal Impairment Impact

Pentostatin exhibits a mean terminal half-life of 5.7 hours (range 2.6-16 hours) in patients with normal renal function, with approximately 90% of the dose excreted unchanged in urine and low plasma protein binding of approximately 4% [1]. Critically, in patients with renal impairment (CrCl <50 mL/min), the terminal half-life extends to approximately 18 hours (range 11-23 hours), representing a >3-fold prolongation [2]. This pharmacokinetic liability is not observed to the same degree with cladribine, which undergoes primarily intracellular phosphorylation and has different elimination pathways [3]. Pentostatin clearance positively correlates with creatinine clearance in patients with CrCl values ranging from 60 to 130 mL/min [1].

Pharmacokinetics Drug Metabolism Dosing

Unique Safety Liability: Fatal Pulmonary Toxicity When Combined with Fludarabine

The FDA-approved prescribing information for pentostatin contains a boxed warning stating that in a clinical investigation of patients with refractory chronic lymphocytic leukemia using pentostatin at the recommended dose in combination with fludarabine phosphate, 4 of 6 patients (67%) developed severe or fatal pulmonary toxicity [1]. The use of pentostatin in combination with fludarabine is therefore not recommended [1]. In contrast, cladribine does not carry a comparable black-box contraindication for combination with fludarabine; indeed, sequential or combination strategies involving cladribine and fludarabine have been explored in clinical trials [2].

Drug Safety Drug Interactions Toxicology

Dosing Schedule Differentiation: Intermittent Bolus vs. Continuous Infusion

Pentostatin is administered as an intravenous bolus injection or short infusion (20-30 minutes) at a dose of 4 mg/m² every other week, typically for 3-6 months until maximum response [1]. In contrast, cladribine is most commonly administered as a continuous 7-day intravenous infusion (0.1 mg/kg/day) or as a 5-day 2-hour daily infusion regimen [2]. This difference in administration logistics has significant implications for healthcare resource utilization, patient convenience, and total treatment duration. Pentostatin's every-other-week bolus schedule requires fewer healthcare visits and less infusion time per dose compared to cladribine's continuous or daily infusion schedules [3].

Pharmacoeconomics Clinical Operations Drug Administration

Optimal Research and Procurement Scenarios for Pentostatin (CAS 53910-25-1) Based on Differentiated Evidence


Hairy Cell Leukemia First-Line Therapy Protocols Requiring Long-Term Durability Data

Pentostatin is optimally procured for HCL treatment protocols where long-term follow-up data are essential for protocol justification. The compound's 15-year median disease-free survival, 81% complete response rate, and 24% 5-year relapse rate are supported by >20 years of longitudinal clinical data across multiple cohorts [1]. This extensive evidence base provides robust statistical power for protocol design and regulatory submissions, distinguishing pentostatin from newer agents with shorter follow-up durations. The every-other-week bolus administration schedule also facilitates protocols requiring intermittent clinic visits rather than continuous infusion infrastructure [2].

Research Models Requiring Complete and Irreversible Adenosine Deaminase Inhibition

For in vitro and in vivo research models requiring maximal ADA inhibition, pentostatin's Ki of 2.5 pM as an irreversible transition-state inhibitor provides a uniquely potent tool compound [1]. This picomolar affinity is approximately one million-fold greater than cladribine's micromolar-range ADA inhibition, enabling experiments at substantially lower concentrations and reducing off-target effects associated with high-concentration purine analogue exposure [2]. Researchers studying ADA-mediated pathways, purine metabolism, or lymphocyte biology should prioritize pentostatin when complete enzyme inhibition is the experimental objective.

Clinical Protocols Excluding Fludarabine Combination Due to Pulmonary Toxicity Risk

Pentostatin procurement is contraindicated for any protocol involving combination therapy with fludarabine, given the 67% incidence of severe or fatal pulmonary toxicity observed in clinical investigation [1]. This absolute safety signal dictates that pentostatin should be reserved for monotherapy protocols or combinations with agents other than fludarabine (e.g., rituximab). In contrast, protocols requiring dual purine analogue therapy should select cladribine-based regimens. This differentiation is critical for protocol safety review and institutional review board approval [2].

Patient Populations with Normal Renal Function Requiring Simplified Dosing

Pentostatin is optimally selected for patient populations with CrCl >60 mL/min, where the standard 4 mg/m² every-2-week dosing requires no adjustment and the mean terminal half-life of 5.7 hours allows predictable drug clearance [1]. For patients with renal impairment (CrCl <50 mL/min), the >3-fold prolongation of half-life to 18 hours necessitates dose reduction and careful monitoring [2]. Procurement planning should account for this renal function stratification, as dosing adjustments may alter total drug quantity requirements and administration frequency. In research models involving nephrotoxicity or renal impairment, pentostatin serves as a probe compound for studying renal drug excretion and clearance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pentostatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.